5-Bromopyrimidine-4-carbaldehyde
Overview
Description
5-Bromopyrimidine-4-carbaldehyde is a heterocyclic organic compound used in various research areas like drug development and material science. It has an empirical formula of C5H3BrN2O and a molecular weight of 186.99 g/mol .
Synthesis Analysis
The synthesis of 5-Bromopyrimidine-4-carbaldehyde involves several steps. One method involves the use of N-Boc-3-piperidine carboxylic acids as the starting material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular structure of 5-Bromopyrimidine-4-carbaldehyde consists of a bromine atom attached to the 5th carbon of the pyrimidine ring and a carbaldehyde group attached to the 4th carbon .Chemical Reactions Analysis
5-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-Bromopyrimidine-4-carbaldehyde is a solid substance . Its melting point is between 67-73 °C .Scientific Research Applications
Inhibitor Development
5-Bromopyrimidine-4-carbaldehyde derivatives, such as 4-aminopyrimidine-5-carbaldehyde oximes, have been identified as potent inhibitors of VEGFR-2, a critical target in angiogenesis-related diseases (Huang et al., 2011). Additionally, derivatives have been developed as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases, showing significant potential in targeted cancer therapies (Xu et al., 2008).
Chemical Synthesis and Catalysis
The compound has applications in facilitating chemical synthesis and catalysis. For instance, it can be used in palladium-catalyzed cyclization reactions (Cho & Kim, 2008) and in the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, demonstrating its utility in regioselective synthesis processes (Regan et al., 2012).
Pharmaceutical Research
In pharmaceutical research, 5-Bromopyrimidine-4-carbaldehyde derivatives are used in the synthesis of various pharmacologically active molecules. For example, ethyl 5-bromopyrimidine-4-carboxylate, derived from this compound, has been utilized in the preparation of CK2 inhibitors, highlighting its significance in drug development (Regan et al., 2012).
Antimicrobial and Antioxidant Studies
Derivatives of 5-Bromopyrimidine-4-carbaldehyde, like 4-aminopyrimidine-5-carbaldehyde and its derivatives, have shown significant antimicrobial and antioxidant activities in various studies (Suresh et al., 2010). This indicates potential applications in developing new antimicrobial agents.
Safety And Hazards
properties
IUPAC Name |
5-bromopyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYGKRGFGJVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670328 | |
Record name | 5-Bromopyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-4-carbaldehyde | |
CAS RN |
933746-26-0 | |
Record name | 5-Bromopyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.